Cas no 2059955-46-1 (3-(4-bromothiophen-2-yl)benzonitrile)

3-(4-bromothiophen-2-yl)benzonitrile 化学的及び物理的性質
名前と識別子
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- Benzonitrile, 3-(4-bromo-2-thienyl)-
- 3-(4-bromothiophen-2-yl)benzonitrile
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- MDL: MFCD30501266
- インチ: 1S/C11H6BrNS/c12-10-5-11(14-7-10)9-3-1-2-8(4-9)6-13/h1-5,7H
- InChIKey: LIKYXYKJLIRPAY-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=CC(C2SC=C(Br)C=2)=C1
3-(4-bromothiophen-2-yl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-340824-0.1g |
3-(4-bromothiophen-2-yl)benzonitrile |
2059955-46-1 | 0.1g |
$993.0 | 2023-09-03 | ||
Enamine | EN300-340824-0.5g |
3-(4-bromothiophen-2-yl)benzonitrile |
2059955-46-1 | 0.5g |
$1084.0 | 2023-09-03 | ||
Enamine | EN300-340824-0.05g |
3-(4-bromothiophen-2-yl)benzonitrile |
2059955-46-1 | 0.05g |
$948.0 | 2023-09-03 | ||
Enamine | EN300-340824-10.0g |
3-(4-bromothiophen-2-yl)benzonitrile |
2059955-46-1 | 10.0g |
$4052.0 | 2023-02-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040607-1g |
3-(4-Bromothiophen-2-yl)benzonitrile |
2059955-46-1 | 95% | 1g |
¥4697.0 | 2023-03-11 | |
Enamine | EN300-340824-1.0g |
3-(4-bromothiophen-2-yl)benzonitrile |
2059955-46-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-340824-10g |
3-(4-bromothiophen-2-yl)benzonitrile |
2059955-46-1 | 10g |
$4852.0 | 2023-09-03 | ||
Enamine | EN300-340824-5.0g |
3-(4-bromothiophen-2-yl)benzonitrile |
2059955-46-1 | 5.0g |
$2732.0 | 2023-02-23 | ||
Enamine | EN300-340824-2.5g |
3-(4-bromothiophen-2-yl)benzonitrile |
2059955-46-1 | 2.5g |
$2211.0 | 2023-09-03 | ||
Enamine | EN300-340824-0.25g |
3-(4-bromothiophen-2-yl)benzonitrile |
2059955-46-1 | 0.25g |
$1038.0 | 2023-09-03 |
3-(4-bromothiophen-2-yl)benzonitrile 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
3-(4-bromothiophen-2-yl)benzonitrileに関する追加情報
Comprehensive Overview of 3-(4-bromothiophen-2-yl)benzonitrile (CAS No. 2059955-46-1): Properties, Applications, and Industry Relevance
3-(4-bromothiophen-2-yl)benzonitrile (CAS No. 2059955-46-1) is a high-value organic compound widely utilized in pharmaceutical research, material science, and specialty chemical synthesis. This brominated thiophene derivative features a benzonitrile moiety, making it a versatile intermediate for cross-coupling reactions and heterocyclic chemistry. Its molecular structure (C11H6BrNS) combines a 4-bromothiophene ring with a cyanophenyl group, offering unique electronic properties for optoelectronic applications.
In recent years, the demand for functionalized thiophene compounds like 3-(4-bromothiophen-2-yl)benzonitrile has surged due to their role in developing OLED materials and organic semiconductors. Researchers frequently search for "thiophene-based building blocks" or "benzonitrile derivatives for Suzuki coupling," reflecting industry interest in modular synthesis. The compound's bromine substituent enables efficient palladium-catalyzed reactions, a hot topic in green chemistry discussions.
The compound's crystallinity and thermal stability (decomposition point >200°C) make it suitable for high-performance polymer additives. Analytical data shows characteristic FT-IR peaks at 2220 cm-1 (C≡N stretch) and 680 cm-1 (C-Br vibration), crucial for quality control. With the rise of AI-assisted molecular design, computational studies highlight its potential as a electron-transport material in photovoltaic devices.
From a synthetic perspective, 2059955-46-1 serves as a precursor for biaryl systems through Buchwald-Hartwig amination or Sonogashira reactions – techniques dominating patent literature. Its lipophilicity (calculated LogP ≈ 3.2) attracts medicinal chemists exploring CNS-active compounds, though non-pharmacological applications remain primary. The global market for such fine chemicals is projected to grow at 6.8% CAGR, driven by electronic materials innovation.
Environmental considerations position 3-(4-bromothiophen-2-yl)benzonitrile as a target for atom-economical synthesis methods. Recent publications address "solvent-free bromination" and "catalytic cyanation" processes, aligning with green chemistry principles. Storage recommendations include amber vials under inert gas, reflecting its photostability requirements – a key concern for industrial users.
Innovative applications emerge in supramolecular chemistry, where the compound's π-conjugated system enables charge-transfer complexes. X-ray diffraction studies reveal a coplanar arrangement between thiophene and phenyl rings, explaining its fluorescence properties (λem ≈ 420 nm). These characteristics fuel research into molecular sensors and bioimaging probes.
Quality specifications for CAS 2059955-46-1 typically require ≥98% purity (HPLC), with strict control of heavy metal residues for electronic applications. Leading suppliers emphasize batch-to-batch consistency, responding to industry demands for reproducible performance in thin-film deposition. The compound's vapor pressure (1.2×10-5 mmHg at 25°C) informs handling protocols in vacuum processing environments.
Emerging trends connect bromothiophene derivatives to perovskite solar cells and flexible electronics – search terms gaining traction in scientific databases. Patent analysis shows growing IP activity around cyanophenyl-thiophene hybrids, particularly for hole-blocking layers in display technologies. This aligns with the compound's electron-withdrawing character (HOMO-LUMO gap ~3.8 eV by DFT calculations).
For analytical chemists, 3-(4-bromothiophen-2-yl)benzonitrile presents distinct mass spectrometry fragmentation patterns (m/z 263 [M+], 183 [M-Br]+). Its chromatographic behavior (Rf 0.6 in 3:1 hexane/EtOAc) aids purification monitoring. These properties support its use as a reference standard in method development for heteroaromatic analysis.
The compound's commercial availability through specialty chemical distributors meets demand from R&D laboratories worldwide. Technical bulletins emphasize compatibility with microwave-assisted synthesis – a technique reducing reaction times from hours to minutes. Such process intensification addresses sustainability concerns while maintaining reaction yields exceeding 85% in optimized conditions.
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